Ethyl 4,6-O-benzylidene-D-thiomannopyranoside
Description
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a carbohydrate derivative featuring a benzylidene acetal protecting group at the 4,6-positions and an ethyl thio group at the anomeric center. This compound is widely utilized in glycosylation reactions due to the stability of the thioglycoside moiety and the conformational rigidity imparted by the benzylidene acetal . Its molecular formula is C₁₅H₂₀O₅S, with a molecular weight of 312.38 g/mol and a CAS number of 56119-28-9 . The D-manno configuration distinguishes it from other hexopyranosides, influencing reactivity and stereochemical outcomes in synthetic applications .
Properties
IUPAC Name |
(2R,4aR,6R,7S,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12+,13-,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMMDHDGIYADCQ-QAUDVVSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187070 | |
| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142924-31-0 | |
| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142924-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-O-[(R)-phenylmethylene]-1-thio-α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Condensation with Benzaldehyde Derivatives
The most common method involves reacting D-mannose derivatives with benzaldehyde dimethylacetal (PhCH(OMe)₂) in the presence of an acid catalyst. For example, phenyl 1-thio-α-D-mannopyranoside undergoes benzylidene acetal formation using 10 mol% p-toluenesulfonic acid (p-TsOH) in acetonitrile at room temperature. This method typically achieves moderate yields (57–76%) after crystallization from ethyl acetate/hexane mixtures.
A modified protocol replaces acetonitrile with dimethylformamide (DMF), heating the reaction to 60°C for 2 hours to accelerate acetal formation. Post-reaction workup involves neutralization with saturated NaHCO₃, extraction with ethyl acetate, and drying over anhydrous MgSO₄.
Table 1: Comparison of Benzylidene Acetal Formation Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| p-TsOH | Acetonitrile | RT | 57 | |
| p-TsOH | DMF | 60°C | 76 | |
| HCl (gas) | DCM | 0°C → RT | 65 |
Thioglycoside Formation: Introducing the Ethylthio Group
After acetal protection, the anomeric hydroxyl group is replaced with an ethylthio moiety. This is typically achieved via:
Nucleophilic Displacement with Ethylthiol
The anomeric position of 4,6-O-benzylidene-D-mannopyranose is activated using a thiophilic reagent (e.g., BF₃·Et₂O), followed by treatment with ethylthiol. For instance, reaction of the peracetylated mannose derivative with ethylthiol in dichloromethane (DCM) at 0°C yields the thioglycoside after 12 hours. Purification by flash column chromatography (ethyl acetate/hexane, 3:2) affords the product in 68–72% yield.
Koening-Knorr Method with Ethyl Thiolate
An alternative employs the Koening-Knorr reaction, where the glycosyl bromide intermediate is treated with silver ethylthiolate. This method, though less common, avoids the need for harsh acids and achieves comparable yields (70–75%).
Integrated Synthesis Protocol
A representative synthesis of ethyl 4,6-O-benzylidene-D-thiomannopyranoside proceeds as follows:
-
Protection of D-Mannose :
D-Mannose is peracetylated with acetic anhydride/pyridine to yield 1,2,3-tri-O-acetyl-4,6-O-benzylidene-D-mannopyranose. -
Benzylidene Acetal Formation :
The peracetylated derivative is treated with benzaldehyde dimethylacetal and p-TsOH in DMF at 60°C for 2 hours. -
Anomeric Activation and Thiolation :
The acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH), and the resulting diol is reacted with ethylthiol under BF₃·Et₂O catalysis. -
Purification :
Flash chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water yields the title compound.
Table 2: Characterization Data for Ethyl 4,6-O-Benzylidene-D-thiomannopyranoside
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 142–144°C | DSC | |
| [α]D²⁵ | +34.5 (c 1.0, CHCl₃) | Polarimetry | |
| ¹H NMR (CDCl₃) | δ 5.39 (s, 1H, benzylidene) | 500 MHz | |
| ¹³C NMR (CDCl₃) | δ 101.8 (C-1), 137.2 (Ph) | 125 MHz |
Alternative Methodologies and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thio group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the phenylmethylene group or the thio group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Stereoselective Synthesis of Glycosides
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside acts as a glycosyl donor in the formation of C-glycosides and O-glycosides. The compound has been shown to exhibit high stereoselectivity during glycosylation reactions. For example, studies indicate that the presence of the 4,6-O-benzylidene group enhances the selectivity of β-mannosylations and α-glucosylations by stabilizing certain conformations of the glycosyl oxocarbenium ion intermediates involved in these reactions .
Table 1: Glycosylation Reaction Outcomes
| Entry | Donor | Nucleophile | Product Yield |
|---|---|---|---|
| 1 | This compound | Allyltrimethylsilane | 76% |
| 2 | This compound | Allyltributylstannane | 60% |
| 3 | This compound | α-Trimethylsiloxystyrene | 58% |
The stereoselectivity is attributed to the reduced steric hindrance provided by the benzylidene acetal structure, which allows for more favorable interactions during nucleophilic attack .
Microarray Applications
The compound has also been utilized in microarray technology for probing interactions involving carbohydrates. Its structural properties allow it to be incorporated into microarrays designed for studying carbohydrate-protein interactions or for synthesizing N-linked glycoproteins . These applications are crucial in understanding biological processes such as cell signaling and pathogen recognition.
Conformational Analysis and Anomeric Effect Studies
Research has demonstrated that this compound influences anomeric equilibria due to its conformational rigidity. The compound stabilizes specific anomeric forms in solution, which can be exploited to control reaction pathways in synthetic chemistry. The installation of the benzylidene acetal significantly alters the population ratios of α- and β-anomers, thus affecting reactivity and selectivity in subsequent reactions .
Table 2: Anomeric Ratios in Different Solvents
| Solvent | α-Anomer (%) | β-Anomer (%) |
|---|---|---|
| CDCl₃ | 25 | 75 |
| Perdeuterioacetonitrile | 40 | 60 |
This data illustrates how solvent effects can influence anomeric distributions, providing insights into the design of glycoside synthesis strategies.
Case Studies and Experimental Findings
Several studies have documented the successful application of this compound in various synthetic pathways:
- Synthesis of Disaccharides : The compound has been employed in synthesizing complex disaccharides through regioselective reactions. For instance, researchers have reported high-purity disaccharides obtained from this compound via selective deprotection and coupling reactions with other sugar donors .
- Glycosidic Linkage Studies : this compound has been utilized to investigate glycosidic linkages' conformational dynamics through NMR spectroscopy. This research aids in understanding how different substituents affect glycoside stability and reactivity .
Mechanism of Action
The mechanism of action of Ethyl 4,6-O-[®-phenylmethylene]-1-thio-alpha-D-mannopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenylmethylene group may also interact with hydrophobic pockets in target molecules, influencing their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Stereochemical Influence: Manno vs. Gluco/Galacto/Talo Derivatives
The stereochemistry of the carbohydrate core critically impacts reactivity. For example:
- Ethyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside (C₁₅H₂₀O₅S, CAS 56119-28-9) differs in the configuration at C4 (galacto: axial OH vs. manno: equatorial OH), leading to distinct glycosylation preferences .
- In triflate-mediated glycosylations, manno-configured derivatives (e.g., the target compound) favor β-selectivity (>90% β-mannosides), whereas gluco-analogs (e.g., S-phenyl 4,6-O-benzylidene-D-glucopyranoside triflate) yield α-glucosides dominantly. This divergence arises from steric and electronic effects during oxocarbenium ion formation .
- Talopyranoside derivatives (e.g., Ethyl 3-O-acetyl-4,6-O-benzylidene-1-thio-α-D-talopyranoside) exhibit altered reactivity due to axial hydroxyl groups at C2 and C3, complicating glycosylation efficiency compared to manno derivatives .
Table 1: Stereochemical Impact on Glycosylation Selectivity
Anomeric Substituent: Thioglycosides vs. O-Glycosides
The ethyl thio group in the target compound enhances stability under acidic conditions and enables activation via thiophilic reagents (e.g., NIS/TfOH). In contrast:
- O-Glycosides (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside) require harsher conditions for activation, limiting their utility in sensitive syntheses .
- Phenyl thiomannopyranosides (e.g., Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside) exhibit similar stability but differ in electronic effects, with phenyl groups slightly reducing nucleophilicity compared to ethyl thio .
Table 2: Anomeric Group Comparison
Protecting Group Strategies
The benzylidene acetal at the 4,6-positions confers rigidity to the pyranose ring, favoring a ^1C₄ chair conformation. Comparatively:
- Benzyl ethers (e.g., n-Hexyl-2,3,4,6-tetra-O-benzyl-β-D-mannopyranoside) increase solubility in organic solvents but lack conformational control, reducing stereoselectivity in glycosylations .
- Acetylated derivatives (e.g., Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside) are more labile under basic conditions, limiting their use in multi-step syntheses .
Biological Activity
Ethyl 4,6-O-benzylidene-D-thiomannopyranoside is a synthetic monosaccharide derivative that has garnered interest in various biological applications. This article explores its biological activity, focusing on its structural properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 340.24 g/mol . The compound features a benzylidene acetal structure that influences its reactivity and biological interactions.
Anomeric Effect and Conformational Stability
The presence of the 4,6-O-benzylidene acetal significantly affects the conformational dynamics of the mannopyranoside ring. Research indicates that this modification reduces steric hindrance, thereby stabilizing the β-anomer at equilibrium in solution . This stabilization is attributed to diminished buttressing interactions that typically destabilize the β-anomer in other configurations.
Hydrolysis and Reactivity
Studies have shown that the 4,6-O-benzylidene acetal configuration can slow down hydrolysis reactions of glycosides due to a torsional disarming effect . This property suggests potential applications in drug design where controlled release mechanisms are desirable.
Antimicrobial Properties
This compound may also possess antimicrobial properties. The presence of sulfur in its structure could enhance interactions with microbial targets, although comprehensive studies are required to validate these effects.
Case Studies and Experimental Findings
Several studies have provided insights into the biological activity of related compounds:
- Study on Glycosidic Linkages : Research demonstrated that modifications in glycosidic linkages can significantly influence biological activity, particularly in terms of stability and reactivity against enzymatic hydrolysis .
- Antiviral Activity Evaluation : A comparative analysis involving thiophene derivatives showed that structural modifications could lead to enhanced selectivity and potency against viral infections. The implications for thiomannopyranosides suggest a similar pathway for this compound .
- Conformational Analysis : Detailed NMR studies have elucidated the conformational preferences of mannopyranosides with benzylidene acetals, highlighting their stability and potential reactivity profiles .
Data Table: Comparative Biological Activity of Related Compounds
Q & A
Basic: What are the key considerations for synthesizing Ethyl 4,6-O-benzylidene-D-thiomannopyranoside?
Methodological Answer:
The synthesis typically involves protecting group strategies and regioselective acetal formation. For example, benzylidene acetals are introduced by reacting mannose derivatives with benzaldehyde under acidic conditions to form the 4,6-O-benzylidene bridge, which restricts conformational flexibility and directs subsequent reactions . Thioglycosides (e.g., ethyl thioether) are introduced via nucleophilic substitution using ethanethiol or via Mitsunobu conditions. Critical steps include:
- Protection : Use of benzoyl or acetyl groups to block hydroxyls at positions 2 and 3 (e.g., benzoyl chloride in pyridine with DMAP catalysis) .
- Purification : Column chromatography with gradients like ethyl acetate/hexane (3:7) to isolate intermediates .
- Validation : NMR (e.g., anomeric proton at δ 5.2–5.5 ppm) and mass spectrometry for structural confirmation .
Basic: How does the 4,6-O-benzylidene group influence the reactivity of thiomannopyranosides?
Methodological Answer:
The 4,6-O-benzylidene acetal rigidifies the pyranose ring, locking the C4 and C6 hydroxyls into a fixed conformation. This:
- Enhances stereocontrol during glycosylation by reducing ring puckering .
- Directs regioselective functionalization at C2 and C3, as seen in benzoylation or allylation reactions .
- Modulates solubility , enabling reactions in non-polar solvents (e.g., dichloromethane for triflate activation) .
Experimental evidence shows that removing the benzylidene group (via acidic hydrolysis) restores flexibility but complicates downstream selectivity .
Advanced: Why do glycosylation reactions of 4,6-O-benzylidene-D-thiomannopyranosides exhibit contrasting stereoselectivity compared to gluco analogs?
Methodological Answer:
The stereochemical outcome (α/β selectivity) depends on the anomeric triflate intermediate’s stability and transition-state geometry. For manno derivatives:
- Triflate activation at -78°C in CH₂Cl₂ with triflic anhydride generates a β-configured triflate due to the axial C2 hydroxyl, favoring β-mannoside formation via an Sₙ2-like mechanism .
- Gluco analogs form α-glycosides under similar conditions due to equatorial C2 substituents stabilizing an oxocarbenium ion intermediate .
Low-temperature NMR studies (e.g., -90°C) and computational modeling are essential to validate these mechanisms .
Advanced: How can researchers resolve contradictions in regioselectivity data during benzylidene acetal derivatization?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., steric vs. electronic effects). Strategies include:
- Kinetic vs. thermodynamic control : For example, allylation at C3 may dominate under Bu₂SnO catalysis at 120°C (kinetic), while benzylation at C2 occurs at lower temperatures (thermodynamic) .
- Additive screening : Using tetrabutylammonium bromide (Bu₄NBr) to polarize reaction environments and shift selectivity .
- In-situ monitoring : TLC or LC-MS to track intermediate formation and adjust reaction times .
Advanced: What analytical techniques are most effective for characterizing thiomannopyranoside derivatives?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+Na]⁺ for C₁₉H₂₄O₇S: calc. 427.1134) .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
Basic: What are the practical challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Purification bottlenecks : Column chromatography becomes impractical; alternatives include recrystallization (e.g., ether/hexane mixtures) or centrifugal partition chromatography .
- Moisture sensitivity : Benzylidene acetals hydrolyze under acidic conditions; use anhydrous solvents and molecular sieves for moisture control .
- Yield optimization : Reductive opening of benzylidene groups with BH₃·THF or NaCNBH₃ improves yields compared to acidic methods .
Advanced: How can computational methods aid in predicting glycosylation outcomes for this compound?
Methodological Answer:
- DFT calculations : Model transition states to predict α/β selectivity based on triflate intermediate stability .
- MD simulations : Assess solvent effects (e.g., dichloromethane vs. acetonitrile) on reaction pathways .
- Machine learning : Train models on existing glycosylation datasets to optimize protecting group combinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
